

The Impact of DBPR728 on Medulloblastoma: A Technical Overview

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Compound of Interest

Compound Name: DBPR728

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Zhunan, Miaoli County, Taiwan – Preclinical research has demonstrated the potential of **DBPR728**, an orally available prodrug of the Aurora kinase A (AURKA) inhibitor 6K465, as a therapeutic agent against MYC-amplified medulloblastoma. Studies utilizing medulloblastoma tumor models have shown that **DBPR728** induces durable tumor regression by targeting the AURKA-MYC signaling axis, a critical pathway in the proliferation of this aggressive pediatric brain tumor.[1][2][3] This technical guide provides an in-depth analysis of the available data on **DBPR728**'s efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

Executive Summary

DBPR728 has emerged as a promising candidate for the treatment of MYC-driven cancers, including medulloblastoma. Its design as a prodrug of the potent AURKA inhibitor 6K465 enhances its oral bioavailability, a key characteristic for clinical translation.[1][3] In medulloblastoma xenograft models using the c-MYC amplified D341 cell line, **DBPR728** administration has been shown to lead to significant tumor regression.[1] The mechanism of action is centered on the inhibition of AURKA, which in turn leads to the destabilization and subsequent reduction of c-MYC oncoprotein levels, ultimately inducing apoptosis in cancer cells.[1][4]

Data Presentation

In Vivo Efficacy of DBPR728 in Medulloblastoma Xenograft Model

Treatment Group	Dosing Regimen	Tumor Model	Outcome
DBPR728	5-on-2-off or once-a-week	D341 (c-MYC amplified)	Durable tumor regression
Alisertib (comparator)	Not specified in medulloblastoma model	D341 (c-MYC amplified)	Less efficacious than DBPR728
Vehicle Control	Not specified	D341 (c-MYC amplified)	Continued tumor growth

Table 1: Summary of in vivo studies of **DBPR728** in a c-MYC amplified medulloblastoma xenograft model. Data compiled from available preclinical study reports.[\[1\]](#)[\[4\]](#)

Pharmacokinetic Profile of DBPR728

Parameter	Value	Significance
Oral Bioavailability	~10-fold improvement over 6K465	Enhanced drug exposure with oral administration
Tumor/Plasma Ratio	3.6-fold within 7 days	Preferential accumulation in tumor tissue
c-MYC Reduction	Sustained for >7 days after a single dose	Long-lasting target engagement

Table 2: Key pharmacokinetic and pharmacodynamic parameters of **DBPR728**.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Cell Line Maintenance

The human medulloblastoma cell line D341, which harbors a c-MYC amplification, was utilized in the preclinical evaluation of **DBPR728**.[\[1\]](#)

- Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[1]
- Culture Conditions: Cells are grown in suspension at 37°C in a humidified atmosphere with 5% CO₂. [5] For passaging, cells are centrifuged, and the pellet is resuspended in fresh media.

In Vivo Xenograft Studies

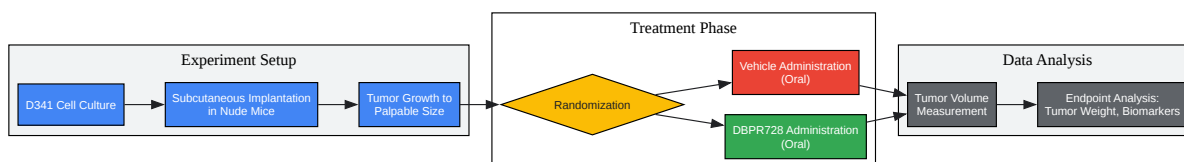
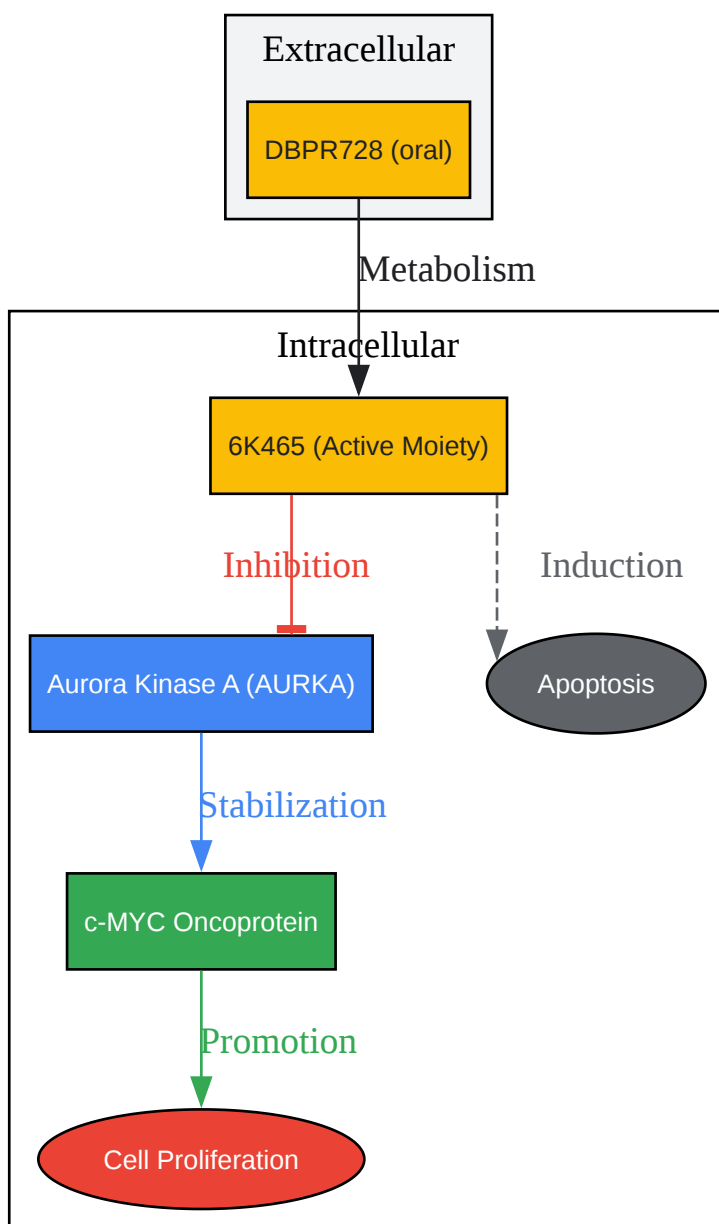
- Animal Model: Athymic nude (nu/nu) mice are typically used for establishing subcutaneous xenografts.
- Tumor Implantation: D341 cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flanks of the mice.
- Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. **DBPR728** is administered orally according to the specified dosing regimen (e.g., 5-on-2-off or once-weekly).[1][3]
- Monitoring: Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.
- Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Tumors may be harvested for further analysis, such as Western blotting to assess protein levels or immunohistochemistry to detect apoptosis.

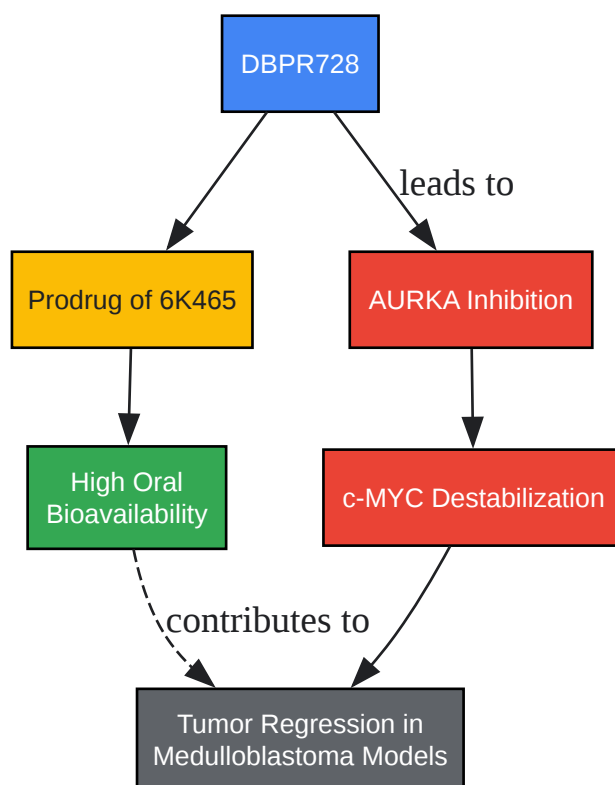
Pharmacokinetic Analysis

- Drug Administration: A single oral dose of **DBPR728** is administered to mice.
- Sample Collection: Blood and tumor tissue samples are collected at various time points post-administration.
- Analysis: Drug concentrations in plasma and tumor homogenates are quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Mandatory Visualizations

Signaling Pathway





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